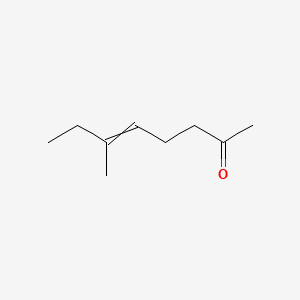

5-Octen-2-one, 6-methyl-

CAS No.: 24199-46-0

Cat. No.: VC3822717

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24199-46-0 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 6-methyloct-5-en-2-one |

| Standard InChI | InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3 |

| Standard InChI Key | SAXWRVSDVXCTEL-UHFFFAOYSA-N |

| SMILES | CCC(=CCCC(=O)C)C |

| Canonical SMILES | CCC(=CCCC(=O)C)C |

Introduction

Chemical Structure and Identification

Molecular Architecture

5-Octen-2-one, 6-methyl- belongs to the ketone class, featuring a carbonyl group at the 2-position and an unsaturated carbon chain. The IUPAC name, (5E)-6-methyloct-5-en-2-one, reflects its trans (E) stereochemistry, confirmed by SMILES notation [H]\C(CCC(C)=O)=C(\C)CC . The planar structure enables keto-enol tautomerism, though the enol form is less prevalent due to the absence of alpha-hydrogens adjacent to the carbonyl group .

Key Structural Features:

The InChIKey SAXWRVSDVXCTEL-SOFGYWHQSA-N uniquely identifies the compound’s stereoisomerism . X-ray crystallography data, though absent in literature, predicts a bent aliphatic chain with the methyl and carbonyl groups in trans orientations .

Synthesis and Production

Industrial Synthesis Routes

The compound is synthesized via acid-catalyzed rearrangement of 2,2,6-trimethyl-3,4-dihydropyran, yielding 6-methyl-5-octen-2-one and 6-methyl-6-hepten-2-one as intermediates . Optimal conditions involve heating the reaction mixture at 100–150°C with sulfonic acid catalysts (e.g., p-toluenesulfonic acid) .

Reaction Mechanism:

-

Protonation: The dihydropyran oxygen is protonated, weakening the ring structure.

-

Ring Opening: Cleavage of the ether bond forms a carbocation at C-3.

-

Hydride Shift: A 1,2-hydride shift stabilizes the carbocation.

-

Deprotonation: Loss of a proton yields the conjugated enone .

Alternative methods include cross-metathesis of trisubstituted alkenes, as demonstrated in a 2019 study using Grubbs catalysts to functionalize monoterpenoids .

Laboratory-Scale Preparation

A 1969 Tetrahedron protocol outlines the condensation of ethyl acetoacetate with prenyl bromide under basic conditions, followed by decarboxylation to yield 6-methyl-5-octen-2-one . Key parameters include:

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 65°C | 10 Torr | |

| 358–359 K | 0.025 bar | ||

| Density | 0.8603 g/cm³ | 20°C | |

| LogP | 3.3 | pH 7, 20°C | |

| Vapor Pressure | 0.025 bar | 358 K |

The compound’s volatility increases under reduced pressure, as evidenced by its boiling point drop from 358 K (0.025 bar) to 65°C (10 Torr) .

Spectroscopic Characteristics

-

Mass Spectrometry (EI): Base peak at m/z 43 (C₂H₃O⁺), with significant fragments at m/z 85 (C₅H₉O⁺) and m/z 140 (molecular ion) .

-

Infrared (IR): Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=C stretch) .

-

NMR:

Toxicity and Environmental Impact

Hazard Classification

Under the Globally Harmonized System (GHS), the compound carries:

Precautionary measures (P273, P501) recommend avoiding environmental release and proper waste disposal .

Ecotoxicology

Though detected in water and soil samples, quantitative toxicokinetic data are lacking . Read-across studies with analogous ketones suggest moderate bioaccumulation potential (BCF ≈ 150) .

Applications and Industrial Relevance

Fragrance Industry

The compound’s fruity, green odor profile makes it a candidate for synthetic essential oils. It is structurally related to geranylacetone, a key component in floral fragrances .

Organic Synthesis

As a dienophile, it participates in Diels-Alder reactions to form cycloadducts for pharmaceutical intermediates . A 2019 study demonstrated its use in synthesizing epoxidized terpenoids via cross-metathesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume